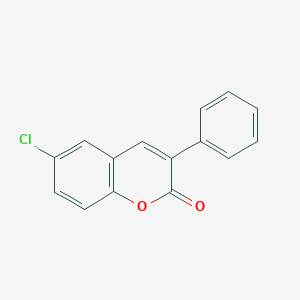
6-chloro-3-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-phenyl-2H-chromen-2-one, also known as coumarin-3-yl chloroacetate, is a synthetic compound with a molecular formula of C16H11ClO3. It is a member of the coumarin family, which is a class of compounds known for their diverse biological activities. Coumarins have been found to exhibit anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. In
Mécanisme D'action
The exact mechanism of action of 6-chloro-3-phenyl-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may account for its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-phenyl-2H-chromen-2-one can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor activity. In addition, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which may account for its antioxidant effects. Furthermore, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-chloro-3-phenyl-2H-chromen-2-one is its low toxicity, which makes it suitable for use in in vitro experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, its low solubility in water may limit its use in certain experimental settings, and further studies are needed to determine its pharmacokinetic properties and potential toxicity in vivo.
Orientations Futures
There are several potential future directions for research on 6-chloro-3-phenyl-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a lead compound for the development of new drugs with improved pharmacological properties. Finally, its potential as a tool for the study of biological processes such as apoptosis, oxidative stress, and inflammation warrants further investigation.
Méthodes De Synthèse
The synthesis of 6-chloro-3-phenyl-2H-chromen-2-one can be achieved through a multistep process involving the reaction of coumarin-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with chloroacetic acid. The final product is obtained through the addition of a base such as triethylamine to the reaction mixture. This method has been reported in various scientific publications and has been found to yield high purity and good yields of the product.
Applications De Recherche Scientifique
6-chloro-3-phenyl-2H-chromen-2-one has been extensively studied for its potential biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Propriétés
Numéro CAS |
88039-96-7 |
|---|---|
Nom du produit |
6-chloro-3-phenyl-2H-chromen-2-one |
Formule moléculaire |
C15H9ClO2 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
6-chloro-3-phenylchromen-2-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
HFOGNAFSEDQAPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
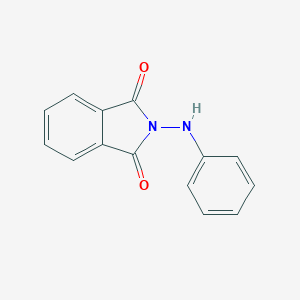
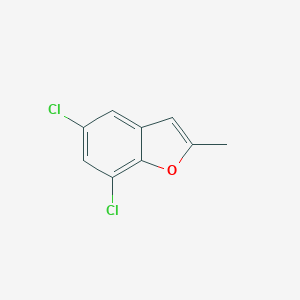

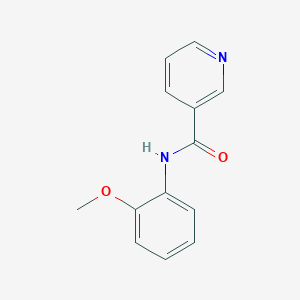
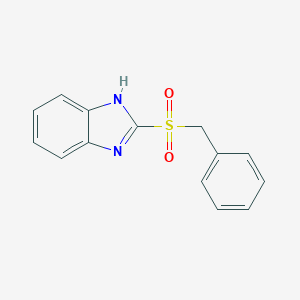
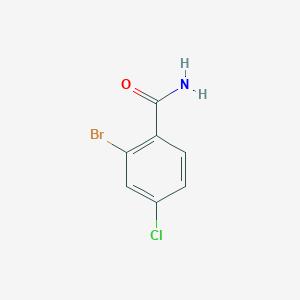

![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)
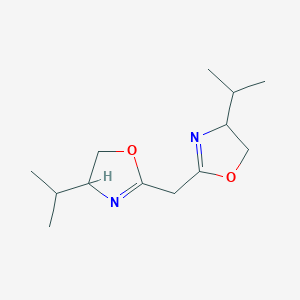


![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
